REACTION_SMILES
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[CH3:1][CH2:2][CH:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[OH:9].[Cl:10][c:11]1[n:12][c:13]([Cl:14])[n:15][c:16]([Cl:17])[n:18]1>>[CH3:1][CH2:2][CH:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[Cl:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC(O)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc(Cl)nc(Cl)n1
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Name
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Type
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product
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Smiles
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CCCCCC(Cl)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |